(E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide
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Description
Scientific Research Applications
Synthesis and Potential Insecticidal Activity
The compound (E)-N-(2-(2-(4-chlorobenzylidene)hydrazinyl)-2-oxoethyl)-2-phenoxyacetamide belongs to a broader class of phenoxyacetamide derivatives. A study synthesized various N-(4-chlorophenyl)-2-phenoxyacetamide derivatives, exploring their potential as insecticidal agents. The derivatives were tested against the cotton leafworm Spodoptera littoralis, showing promising insecticidal efficacy, with some compounds demonstrating excellent results (Rashid et al., 2021).
Spectroscopic Characteristics and Intramolecular Interactions
The absorption spectra of phenolazoacetoacetamides, which share structural similarities with the compound , have been studied. These compounds exhibit characteristic absorption bands arising from electronic transitions within their conjugate systems. The study provides insights into the intramolecular hydrogen bonding and electronic transitions that could be relevant to understanding the spectroscopic behavior of related compounds like this compound (Yagi, 1963).
Crystal Structure and Molecular Interactions
Research on the crystal structures of isomers closely related to the compound of interest reveals their molecular configuration and interactions. The study of three isomers, including one with a structure very similar to this compound, provided detailed information on their crystal packing, molecular dimer formation, and hydrogen bonding patterns. These findings contribute to the understanding of the molecular properties and potential reactivity of such compounds (Purandara et al., 2021).
Antimicrobial and Antifungal Potential
A series of dipeptide derivatives based on a core structure similar to the compound were synthesized and evaluated for their antimicrobial properties. The compounds showed promising activity against a range of bacterial and fungal strains. This research indicates the potential of such compounds, including this compound, in developing new antimicrobial agents (Moustafa et al., 2018).
Properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-[(2-phenoxyacetyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-14-8-6-13(7-9-14)10-20-21-16(22)11-19-17(23)12-24-15-4-2-1-3-5-15/h1-10H,11-12H2,(H,19,23)(H,21,22)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFPREGDCQRHQK-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC(=O)NN=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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